molecular formula C17H19NO3 B5805520 2-(4-ethylphenoxy)-N-(3-methoxyphenyl)acetamide

2-(4-ethylphenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B5805520
M. Wt: 285.34 g/mol
InChI Key: PFBNLFQCMFVWCW-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(3-methoxyphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylphenoxy group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Preparation of 4-ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-ethylphenoxyacetic acid: 4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.

    Amidation Reaction: The 4-ethylphenoxyacetic acid is then reacted with 3-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy or methoxyphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(3-methoxyphenyl)acetamide
  • 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-ethylphenoxy)-N-(3-ethoxyphenyl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(3-methoxyphenyl)acetamide is unique due to the specific combination of the ethylphenoxy and methoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-13-7-9-15(10-8-13)21-12-17(19)18-14-5-4-6-16(11-14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNLFQCMFVWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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